molecular formula C12H8F3NOS B5705435 N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 137272-69-6

N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5705435
CAS RN: 137272-69-6
M. Wt: 271.26 g/mol
InChI Key: VOLREZNODOOEEI-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a member of the thiophene family, which is a class of heterocyclic compounds that contain sulfur in their structure. TFP has been found to have various applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide works by binding to a specific site on the GABA-A receptor, known as the benzodiazepine site. This site is also the target of benzodiazepines, which are a class of drugs commonly used to treat anxiety. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have a similar mechanism of action to benzodiazepines, but with fewer side effects.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have various biochemical and physiological effects. It has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can have a calming effect on the brain. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide in lab experiments is its specificity for the GABA-A receptor. This allows researchers to selectively modulate the activity of this receptor, without affecting other neurotransmitter systems. However, one limitation of using N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effect at lower concentrations.

Future Directions

There are several future directions for research on N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of anxiety and other related disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of epilepsy. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have anticonvulsant properties in animal models, but further studies are needed to determine its efficacy in humans. Finally, N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide may have applications in the development of new drugs for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide can be synthesized through a multi-step process, starting with the reaction of 4-trifluoromethylphenylboronic acid with 2-bromo thiophene. This reaction yields 4-(trifluoromethyl)phenyl)-2-bromo thiophene, which is then reacted with potassium phthalimide to form the corresponding phthalimide derivative. Finally, the phthalimide derivative is hydrolyzed to yield N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to have various applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, specifically the GABA-A receptor. This receptor is involved in the regulation of anxiety, sleep, and seizures, among other functions. N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been found to enhance the activity of this receptor, making it a potential candidate for the treatment of anxiety and other related disorders.

properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NOS/c13-12(14,15)8-3-5-9(6-4-8)16-11(17)10-2-1-7-18-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLREZNODOOEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217196
Record name N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide

CAS RN

137272-69-6
Record name N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137272-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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